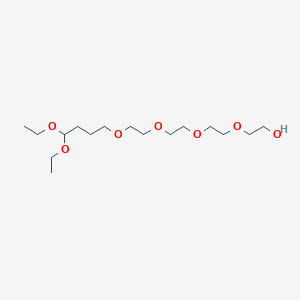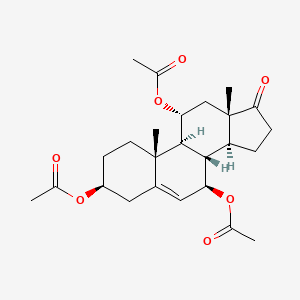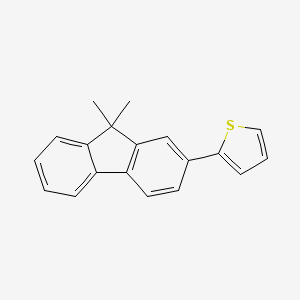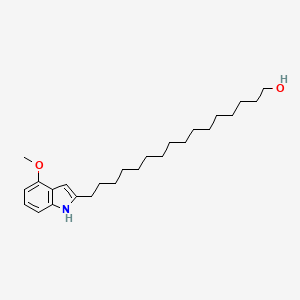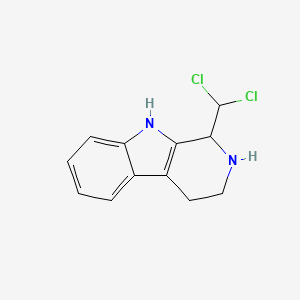
1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The specific structure of this compound includes a dichloromethyl group attached to the beta-carboline core, which may influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be achieved through various synthetic routes. One common method involves the reaction of 1,2,4-triazines with 1,2-dehydrobenzene in the presence of a catalyst. This aza-Diels–Alder reaction yields the desired product in moderate to good yields . Another approach involves the direct introduction of the dichloromethyl group into the beta-carboline core using reagents such as dichloroketene in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted beta-carbolines.
Substitution: Formation of various substituted beta-carbolines depending on the nucleophile used.
科学研究应用
1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its psychoactive effects and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The dichloromethyl group may enhance the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial, anticancer, or psychoactive effects .
相似化合物的比较
Dichloromethyl methyl ether: Used as a formylating reagent in organic synthesis.
1,1-Dichlorodimethyl ether: Another chlorinated ether with similar reactivity.
Uniqueness: 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific structure, which combines the beta-carboline core with a dichloromethyl group. This combination may result in distinct chemical reactivity and biological activity compared to other beta-carbolines or chlorinated compounds.
属性
CAS 编号 |
748110-64-7 |
|---|---|
分子式 |
C12H12Cl2N2 |
分子量 |
255.14 g/mol |
IUPAC 名称 |
1-(dichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H12Cl2N2/c13-12(14)11-10-8(5-6-15-11)7-3-1-2-4-9(7)16-10/h1-4,11-12,15-16H,5-6H2 |
InChI 键 |
BLCNUFFPLXLZGM-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
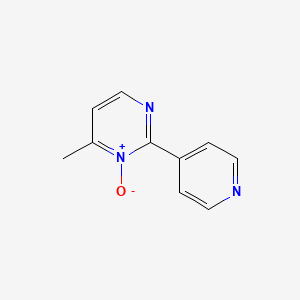
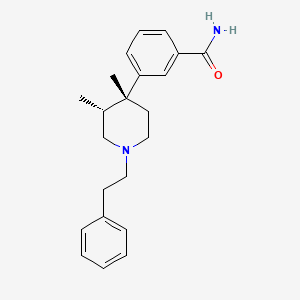
![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
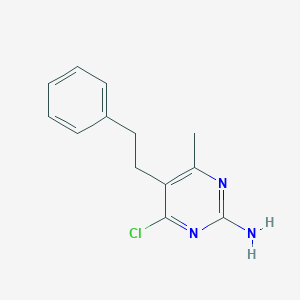
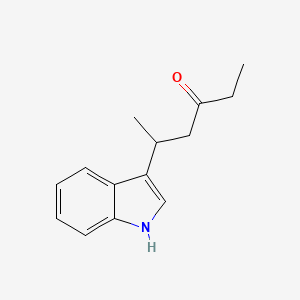
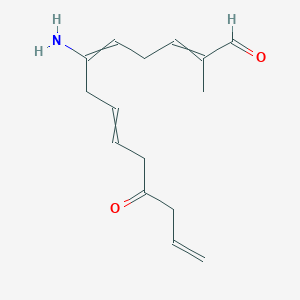
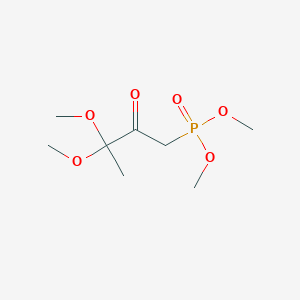
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
